3-Methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride
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Overview
Description
3-Methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride is an organic compound belonging to the class of benzodioxines. This compound is characterized by a benzene ring fused with a dioxine ring, which is further substituted with a methyl group and a carbonyl chloride group. It is a versatile intermediate used in various chemical syntheses and has applications in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride typically involves the following steps:
Formation of the Benzodioxine Ring: The benzodioxine ring can be synthesized via ring-closing metathesis using a nitro-Grela catalyst.
Introduction of the Methyl Group: The methyl group is introduced through alkylation reactions.
Formation of the Carbonyl Chloride Group: The carbonyl chloride group is introduced by reacting the corresponding carboxylic acid derivative with thionyl chloride or oxalyl chloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl chloride group to an alcohol or an aldehyde.
Substitution: The carbonyl chloride group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, aldehydes.
Substitution: Amides, esters, thioesters.
Scientific Research Applications
3-Methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the development of bioactive molecules and enzyme inhibitors.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 3-Methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of diverse derivatives. The benzodioxine ring provides structural stability and influences the compound’s reactivity and selectivity in chemical reactions .
Comparison with Similar Compounds
- 2-Methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride
- Methyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate
Comparison:
- Structural Differences: The presence of different substituents (e.g., methyl, carbonyl chloride) affects the reactivity and applications of these compounds.
- Reactivity: 3-Methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride is more reactive due to the carbonyl chloride group, making it suitable for a wider range of chemical transformations.
- Applications: While all these compounds are used in organic synthesis, this compound has broader applications in medicinal chemistry and material science due to its unique reactivity .
Properties
IUPAC Name |
2-methyl-2,3-dihydro-1,4-benzodioxine-3-carbonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO3/c1-6-9(10(11)12)14-8-5-3-2-4-7(8)13-6/h2-6,9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZZLMAFZSKHYPB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=CC=CC=C2O1)C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90547671 |
Source
|
Record name | 3-Methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90547671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99184-03-9 |
Source
|
Record name | 3-Methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90547671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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